molecular formula C10H15N5O2 B12812430 5-(6-Aminopurin-9-yl)pentane-1,3-diol CAS No. 69895-62-1

5-(6-Aminopurin-9-yl)pentane-1,3-diol

Cat. No.: B12812430
CAS No.: 69895-62-1
M. Wt: 237.26 g/mol
InChI Key: UTJYYNFDADPPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Purine (B94841) and Adenine (B156593) Chemistry in Medicinal Research

Purine analogs are a cornerstone of medicinal chemistry, functioning as antimetabolites that mimic natural purines like adenine and guanine (B1146940). nih.govwikipedia.org By interfering with the synthesis of DNA and RNA, these compounds can impede the proliferation of rapidly dividing cells, such as cancer cells, or inhibit viral replication. nih.govwikipedia.org The development of purine analogs has been a significant advancement in the treatment of various diseases, particularly lymphoid malignancies. mdpi.com

Adenine, a fundamental component of nucleic acids and ATP, is a frequent scaffold for the design of antiviral and anticancer agents. nih.gov Derivatives of adenine, especially acyclic nucleoside phosphonates, have demonstrated considerable antiviral and cytostatic activities. nih.gov This has led to the successful development of several marketed drugs for treating viral infections like HIV and HBV. nih.gov

Significance of Acyclic Nucleoside Analogs in Drug Discovery and Development

The breakthrough of acyclovir (B1169), an acyclic guanosine (B1672433) analog, revolutionized the field of antiviral therapy and underscored the potential of acyclic nucleoside analogs. youtube.comnih.gov These compounds act as prodrugs, being selectively phosphorylated in virus-infected cells to their active triphosphate forms. youtube.com This active form can then act as a competitive inhibitor of viral DNA polymerase and lead to the termination of the growing DNA chain. youtube.com

The success of acyclovir spurred the development of a wide array of acyclic nucleoside analogs with modified side chains and base moieties. nih.govnih.gov These modifications aim to improve properties such as bioavailability, target specificity, and the spectrum of activity. nih.gov The flexibility of the acyclic side chain allows for a variety of conformations, which can influence the interaction with viral or cellular enzymes.

Overview of Research Avenues for 5-(6-Aminopurin-9-yl)pentane-1,3-diol and Related Structures

While specific research on this compound is not extensively documented in publicly available literature, the research on structurally related acyclic adenine nucleoside analogs provides a clear indication of potential investigational paths.

Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of novel acyclic nucleoside analogs is a continuous effort in medicinal chemistry. nih.govacs.org For a compound like this compound, research would likely focus on the stereochemistry of the diol group and the length and flexibility of the pentane (B18724) chain. Structure-activity relationship studies are crucial to understand how these structural features impact biological activity. mdpi.comnih.govaaai.org For instance, the position and configuration of hydroxyl groups on the acyclic chain are known to be critical for antiviral activity. capes.gov.br

Antiviral and Anticancer Evaluation: A primary research avenue for a novel purine analog is the evaluation of its biological activity. nih.govacs.org Based on its structural class, this compound would be a candidate for screening against a panel of viruses, particularly herpesviruses, for which many acyclic nucleoside analogs show efficacy. nih.govnih.gov Furthermore, given the role of purine analogs in cancer therapy, its cytotoxic effects on various cancer cell lines would also be a logical area of investigation. oup.com Research on similar compounds has shown that modifications to the purine ring, such as the introduction of a 2-amino group to form a 2,6-diaminopurine (B158960) analog, can modulate antiviral activity and may serve as prodrugs. wikipedia.orgnih.gov

Enzyme Inhibition Assays: To elucidate the mechanism of action, researchers would likely investigate the compound's ability to inhibit key viral or cellular enzymes. nih.gov For antiviral candidates, this would include viral DNA polymerases. nih.gov For potential anticancer agents, enzymes involved in purine metabolism and DNA synthesis would be of interest. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69895-62-1

Molecular Formula

C10H15N5O2

Molecular Weight

237.26 g/mol

IUPAC Name

5-(6-aminopurin-9-yl)pentane-1,3-diol

InChI

InChI=1S/C10H15N5O2/c11-9-8-10(13-5-12-9)15(6-14-8)3-1-7(17)2-4-16/h5-7,16-17H,1-4H2,(H2,11,12,13)

InChI Key

UTJYYNFDADPPHB-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCC(CCO)O)N

Origin of Product

United States

Synthetic Pathways and Chemical Modification Strategies for 5 6 Aminopurin 9 Yl Pentane 1,3 Diol

De Novo Synthesis of 5-(6-Aminopurin-9-yl)pentane-1,3-diol

The de novo synthesis of this compound is a convergent process that involves the separate construction of the purine (B94841) base and the pentane-1,3-diol side chain, followed by their strategic coupling.

Elaboration of the Purine Moiety

The purine core, adenine (B156593), can be synthesized through various established routes. One common approach begins with the cyclization of a pyrimidine (B1678525) precursor. For instance, the Traube purine synthesis involves the condensation of a 4,5-diaminopyrimidine (B145471) with formic acid or a derivative to form the imidazole (B134444) ring fused to the pyrimidine ring. The starting 4,5-diaminopyrimidines can be obtained from precursors like malononitrile. Subsequent functional group manipulations, such as amination, lead to the formation of the 6-aminopurine (adenine) structure.

Alternatively, adenine can be synthesized from simpler acyclic precursors. For example, the reaction of formamide (B127407) under high temperature and pressure can produce adenine, although this method is less controlled for laboratory-scale synthesis of specific analogs. For the purpose of synthesizing analogs, a pre-formed and appropriately protected adenine derivative is typically used in the coupling step.

Construction of the Pentane-1,3-diol Side Chain

The pentane-1,3-diol side chain can be prepared through several synthetic routes. A common strategy involves the reduction of a β-hydroxy ketone or a related dicarbonyl compound. For example, ethyl acetoacetate (B1235776) can be alkylated with a two-carbon electrophile, followed by reduction of the ketone and ester functionalities to yield pentane-1,3-diol.

Another approach is the hydration of a suitable unsaturated precursor. For instance, the hydration of penta-1,3-diene under acidic conditions could potentially yield a mixture of diol isomers, including the desired pentane-1,3-diol, which would then require separation.

A more controlled synthesis can start from commercially available chiral building blocks. For example, (S)- or (R)-3-hydroxypentanoic acid can be reduced to the corresponding chiral diol, providing a direct route to an enantiomerically enriched side chain.

Stereoselective Synthesis and Chiral Resolution of this compound

The pentane-1,3-diol side chain contains a stereocenter at the C3 position. Therefore, this compound can exist as a racemic mixture of two enantiomers. The biological activity of such analogs is often stereospecific, making the synthesis of single enantiomers highly desirable.

Stereoselective synthesis can be achieved by using a chiral starting material for the pentane-1,3-diol side chain, such as (S)- or (R)-pentane-1,3-diol. The Mitsunobu reaction is known to proceed with inversion of stereochemistry at the reacting alcohol center, a feature that must be considered in the synthetic design to obtain the desired final stereoisomer. rsc.orgrsc.org

Alternatively, a racemic mixture of this compound can be synthesized and then the enantiomers separated through chiral resolution. This can be accomplished by several methods:

Diastereomeric salt formation: The racemic diol can be reacted with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

Enzymatic resolution: Enzymes can selectively catalyze a reaction on one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer.

Chiral chromatography: The enantiomers can be separated using a chiral stationary phase in high-performance liquid chromatography (HPLC).

Design and Synthesis of Analogs and Derivatives of this compound

To explore the structure-activity relationship (SAR), analogs and derivatives of the lead compound are often synthesized. These modifications can provide insights into the key structural features required for biological activity.

Structural Variations on the Pentane-1,3-diol Chain

Modifications to the pentane-1,3-diol chain can include altering its length, introducing branching, or changing the position and stereochemistry of the hydroxyl groups.

Modification Synthetic Strategy Potential Impact
Chain Length Variation Utilize different starting diols (e.g., butane-1,3-diol, hexane-1,3-diol).Altering the distance between the purine base and the hydroxyl groups can affect binding to target enzymes.
Branching Introduce alkyl or other substituents on the pentane (B18724) chain.Probing the steric tolerance of the binding pocket.
Hydroxyl Position Synthesize isomers with different diol arrangements (e.g., pentane-1,4-diol or pentane-2,4-diol).Investigating the importance of the specific hydroxyl group positions for biological activity.
Hydroxyl Group Replacement Replace one or both hydroxyl groups with other functional groups like fluoro or amino groups.Modulating the hydrogen bonding capacity and electronic properties of the molecule.

The synthesis of these analogs would follow similar principles of protecting group chemistry and coupling reactions as described for the parent compound, starting with the appropriately modified diol side chain.

Modifications to the Adenine Nucleobase

Modifications to the nucleobase are a fundamental strategy in medicinal chemistry to alter the biological activity, selectivity, and metabolic stability of nucleoside analogs. nih.govbldpharm.com For this compound, several modifications to the adenine (6-aminopurine) moiety could be envisioned based on established research on similar purine analogs.

A primary and widely explored modification is the introduction of a substituent at the C2 position of the purine ring. The conversion of adenine to 2,6-diaminopurine (B158960) (DAP) by introducing an amino group at the C2 position is a common strategy. conicet.gov.arnih.gov This modification can alter the hydrogen bonding pattern, as DAP forms three hydrogen bonds with thymine (B56734), which can enhance the stability of DNA duplexes. acs.orgnih.gov In the context of antiviral research, DAP-containing nucleosides have been investigated as prodrugs for their corresponding guanine (B1146940) analogs, as the 2-amino group can be a substrate for adenosine (B11128) deaminase, converting the compound into a guanine derivative in vivo. cdnsciencepub.com For example, 9-(2-phosphonylmethoxypropyl)diaminopurine (PMPDAP) has been studied as a prodrug of its guanine counterpart. nih.govasm.org A synthetic route to a DAP analog of the title compound could involve using 2,6-dichloropurine (B15474) as a starting material, which is subsequently alkylated with the pentane-1,3-diol side chain, followed by amination.

Another strategic modification involves the introduction of a halogen, such as fluorine, at the C2 position. 2-Fluoro-adenine-containing nucleosides are of interest because the fluorine atom can serve as a useful synthetic handle. The strong electronegativity of fluorine deactivates the 6-amino group, often obviating the need for protecting groups during further synthesis. acs.org Subsequently, the fluorine can be displaced via nucleophilic aromatic substitution to introduce a variety of functional groups, including amines, to generate DAP or other C2-substituted analogs. acs.org

Modifications at other positions, such as the C6 and N6 positions, are also prevalent. N6-substituted analogs, such as those with benzyl (B1604629) or other alkyl groups, have been extensively studied in the context of adenosine receptor agonists and antagonists. researchgate.net Furthermore, replacing the 6-amino group with other functionalities can lead to different nucleobase analogs like hypoxanthine (B114508) (from deamination of adenine) or other purine derivatives, expanding the potential biological targets. frontiersin.org

The table below summarizes potential modifications to the adenine nucleobase based on established strategies for other purine nucleoside analogs.

Position of ModificationType of ModificationExample MoietyRationale/Potential Impact
C2Amination-NH₂ (forms 2,6-Diaminopurine)Alters hydrogen bonding; can act as a prodrug for guanine analogs. conicet.gov.arcdnsciencepub.com
C2Halogenation-F (Fluoro)Synthetic handle for further modification; alters electronic properties. acs.org
N6Alkylation-CH₂-Ph (Benzyl)Modulates receptor binding affinity (e.g., for adenosine receptors). researchgate.net
C6Deamination=O (forms Hypoxanthine)Creates a different nucleobase analog with potentially different biological targets. frontiersin.org

Incorporation of Phosphate (B84403) or Phosphonate (B1237965) Moieties for Prodrug Development Research

A significant hurdle for the therapeutic application of nucleoside analogs is their reliance on cellular kinases for phosphorylation to the active triphosphate form. acs.orgacs.org The initial phosphorylation step is often inefficient and can be a rate-limiting factor in their bioactivation. cardiff.ac.ukacs.org To overcome this, prodrug strategies that deliver the monophosphate (or a stable phosphonate isostere) directly into the cell have been developed. These approaches mask the negative charges of the phosphate/phosphonate group, increasing lipophilicity and facilitating passage across cell membranes. nih.govunimib.it For this compound, the two hydroxyl groups on the pentane chain are ideal attachment points for such prodrug moieties.

Phosphonate Prodrugs: Phosphonates are attractive isosteres of phosphates where a P-C bond replaces a labile P-O bond, conferring greater stability against enzymatic degradation by esterases. frontiersin.org Acyclic nucleoside phosphonates (ANPs) like Tenofovir and Adefovir are prime examples of this class. frontiersin.org For the title compound, a phosphonate group could be attached to one of the hydroxyls. To enhance cell permeability, this phosphonate would then be masked with prodrug moieties.

Commonly used prodrug strategies for phosphonates include:

Bis(pivaloyloxymethyl) (POM) esters: This approach, used in Adefovir Dipivoxil, involves masking the phosphonic acid with two POM groups. nih.govnih.gov These are cleaved intracellularly by esterases to release the phosphonate. nih.govasm.org

Bis(isopropyloxycarbonyloxymethyl) (POC) esters: This strategy is utilized in Tenofovir Disoproxil Fumarate (TDF). nih.gov Similar to POM esters, POC groups are designed for efficient cleavage inside the cell.

Phosphate Prodrugs (ProTide Technology): The ProTide (Pro-nucleotide) technology is a highly successful phosphoramidate-based approach. tandfonline.comnih.govnih.gov It involves masking the phosphate group with an aryl group (like phenol) and an amino acid ester. nih.govnih.gov This creates a neutral, lipophilic molecule that can diffuse across the cell membrane. Intracellular enzymes, such as cathepsin A or carboxylesterases, cleave the amino acid ester, initiating a cascade that releases the nucleoside monophosphate. nih.govnih.gov This technology has been successfully applied to create drugs like Sofosbuvir and Tenofovir Alafenamide (TAF). unimib.ittandfonline.com

For this compound, a phosphate group could be added to either the C1 or C3 hydroxyl, and this phosphate could then be converted into a phosphoramidate (B1195095) prodrug. The choice of amino acid and aryl group can be varied to fine-tune the stability, cell-targeting, and activation profile of the prodrug. tandfonline.com

The table below details prominent prodrug moieties that could be applied to the hydroxyl groups of this compound.

Prodrug ClassExample MoietyMechanism of ActionKey Features
Acyloxyalkyl EsterPivaloyloxymethyl (POM)Masks phosphonate groups; cleaved by intracellular esterases. nih.govIncreases lipophilicity and cellular uptake. asm.org Used in Adefovir Dipivoxil. nih.gov
Alkoxycarbonyloxyalkyl EsterIsopropyloxycarbonyloxymethyl (POC)Masks phosphonate groups; cleaved by intracellular esterases.Improves oral bioavailability. Used in Tenofovir Disoproxil. nih.gov
Phosphoramidate (ProTide)Aryl group + Amino Acid EsterMasks phosphate group; cleaved by esterases and phosphoramidases (e.g., HINT1). nih.govnih.govHighly efficient intracellular delivery of the monophosphate. nih.gov Used in Sofosbuvir and Tenofovir Alafenamide. unimib.it
S-Acyl-2-thioethyl (SATE)SATE groupMasks phosphate/phosphonate groups; enzymatic cleavage releases the active compound.Alternative to oxygen-based esters with different stability profiles. nih.gov

In Vitro Biological Activities and Pre Clinical Efficacy Studies of 5 6 Aminopurin 9 Yl Pentane 1,3 Diol

Antiviral Spectrum and Potency of 5-(6-Aminopurin-9-yl)pentane-1,3-diol and its Analogs

While no specific data exists for this compound, research into related purine (B94841) and nucleoside analogs has revealed significant antiviral properties. These compounds often act by interfering with viral replication processes.

Efficacy against DNA Viruses

Analogs of 6-aminopurine, particularly nucleoside derivatives, have demonstrated activity against DNA viruses. For instance, dermaseptins and their derivatives, which are antimicrobial peptides, have shown effectiveness against herpes simplex virus type 1 and 2 (HSV-1, HSV-2). nih.gov The mechanism of action is often virucidal, disrupting the viral envelope. nih.gov Another class of related compounds, phosphane(purine-6-thiolato)gold(I) complexes, have also been noted for their antiviral properties. nih.govuni-bayreuth.de

Efficacy against RNA Viruses

The antiviral activity of purine analogs extends to RNA viruses. Dermaseptins have been reported to be active against human immunodeficiency virus type 1 (HIV-1) and rabies virus. nih.gov Furthermore, in the context of the urgent need for broad-spectrum antivirals, temporin L (TL), an amphibian antimicrobial peptide, and its analogs have shown significant inhibitory activity against a range of RNA viruses, including paramyxoviruses, influenza virus, and coronaviruses like SARS-CoV-2. nih.govnih.gov The mechanism for these peptides is often a virucidal effect, where they are effective when added simultaneously with the virus or when the virus is pretreated with the peptide. nih.gov

Anticancer Potential in Cell-Based Assays

The anticancer properties of compounds structurally related to this compound, such as purine derivatives and molecules with a diol moiety, have been a subject of investigation.

Cytostatic and Apoptotic Effects in Neoplastic Cell Lines

A series of 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol scaffolds were synthesized and evaluated for their antiproliferative activity. nih.gov Notably, compounds k8 and k14 from this series showed potent anticancer activity against the human colorectal cancer cell line HCT116. nih.gov

In other studies, phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes, which are derivatives of 9H-purine, were investigated for their anti-proliferative effects on nine human cancer cell lines using an MTT-based cell viability assay. nih.govuni-bayreuth.de These complexes demonstrated cytotoxic effects, and derivatization with D-ribose at the N9 position often resulted in stronger cytotoxicity. nih.govuni-bayreuth.de Some of these gold complexes were found to induce DNA fragmentation. nih.govuni-bayreuth.de

Furthermore, halogenated benzofuran (B130515) derivatives have been shown to exhibit apoptotic potential. mdpi.com For example, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (compound 7) and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (compound 8) induced late apoptosis or necrosis in cancer cells. mdpi.com Compound 8, in particular, showed stronger apoptotic potential in both HepG2 and A549 cell lines. mdpi.com

Inhibition of Proliferative Pathways in Pre-clinical Models

Molecular docking studies on 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol analogs indicated that compound k14 exhibited a strong binding affinity within the ATP binding pocket of CDK-8 protein, suggesting its potential as a lead for designing anticancer molecules. nih.gov

Phosphane(purine-6-thiolato)gold(I) complexes have been shown to have an inhibitory effect on thioredoxin reductase (TrxR) and to affect reactive oxygen species (ROS) generation in cancer cells. nih.govuni-bayreuth.de Some of these nucleoside complexes displayed a dose-dependent dual mode of action related to cell cycle arrest and DNA repair mechanisms. nih.govuni-bayreuth.de For instance, one of the tested benzofuran derivatives induced G2/M phase arrest in HepG2 cells, while another caused cell cycle arrest at the S and G2/M phases in A549 cells. mdpi.com

Antimicrobial Activity Profile

While specific antimicrobial data for this compound is unavailable, the antimicrobial properties of related structures, particularly pentane-1,5-diol and various purine analogs, have been documented.

Pentane-1,5-diol has demonstrated high antimicrobial activity against a range of bacteria, fungi, and viruses. nih.gov It has shown efficacy against both sensitive and multi-resistant Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) in the range of 2.5% to 15.0% (vol/vol). nih.gov The proposed mechanism of action is the dehydration of bacterial cells, which leads to their collapse. nih.gov

A series of 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol scaffolds were screened for antimicrobial activity, with compounds k6, k12, k14, and k20 being the most potent against the selected microbial species. nih.gov

Additionally, novel chalcones derived from 5,6-dihydropyrrolo[2,1-a]isoquinoline have been synthesized and tested for their antimicrobial activities. nih.gov Compounds 16c, 18b, and 18d were most potent against E. coli, while compounds 16b, 18b, and 18d were effective against B. mycoides, and compounds 16b, 16c, and 18b showed activity against C. albicans. nih.gov

The following table summarizes the antimicrobial activity of a related compound, pentane-1,5-diol.

Microorganism Activity Reference
Gram-positive bacteriaActive nih.gov
Gram-negative bacteriaActive nih.gov
FungiActive nih.gov
VirusesActive nih.gov

Antibacterial Efficacy against Bacterial Strains

No published research was found that investigates the antibacterial efficacy of this compound against any bacterial strains. Consequently, no data is available to report on its spectrum of activity, minimum inhibitory concentrations (MICs), or mechanism of action against bacteria.

Antifungal and Antiparasitic Evaluations

There is no available scientific literature on the evaluation of this compound for antifungal or antiparasitic properties. As a result, its potential efficacy against fungal pathogens or parasites remains uninvestigated and unknown.

Other Noteworthy Biological Responses in Non-Human Systems

Plant Growth Regulatory Activity

A search of scientific databases and journals yielded no studies concerning the effects of this compound on plant growth. Its activity as a potential plant growth regulator, promoter, or inhibitor has not been documented.

Immunomodulatory Effects

No research has been published detailing any immunomodulatory effects of this compound in any biological system. Its potential to modulate immune responses is currently not described in the scientific literature.

In-Depth Scientific Analysis of this compound Remains Unfeasible Due to Lack of Publicly Available Research

A comprehensive search of scientific databases and literature has revealed a significant absence of published research specifically concerning the chemical compound This compound . This acyclic nucleoside analog, characterized by an adenine (B156593) base attached to a pentane-1,3-diol side chain, does not appear in peer-reviewed journals, patent databases, or other scientific proceedings under its specified name or structural derivatives.

Consequently, it is not possible to provide a detailed, evidence-based article on its molecular mechanisms of action or structure-activity relationships as requested. The specific data required to elaborate on its interaction with enzymes, modulation of signaling pathways, receptor engagement, and the biological impact of its derivatives are not available in the public domain.

Nucleoside analogs, in general, are a major class of therapeutic agents, primarily used as antiviral and anticancer drugs. nih.govwikipedia.orgekb.eg Their mechanism often involves mimicking naturally occurring nucleosides, thereby interfering with the synthesis of nucleic acids like DNA or RNA. wikipedia.org This is typically achieved after intracellular phosphorylation to the active triphosphate form, which can then inhibit viral or cellular polymerases, or act as a chain terminator once incorporated into a growing nucleic acid strand. wikipedia.orgnih.gov

The biological activity and target specificity of these analogs are highly dependent on their unique structural features, including the nature of the nucleobase (like adenine) and the structure of the sugar or acyclic side chain. ekb.egnih.gov For instance, modifications to the adenine base or the side chain of related compounds have been shown to drastically alter their affinity for various targets, such as adenosine (B11128) receptors or specific viral enzymes. nih.govnih.gov

However, without specific studies on this compound, any discussion of its potential targets—be it enzymes in nucleic acid metabolism, cellular kinases, or purinergic receptors—would be purely speculative. Similarly, an analysis of its structure-activity relationship (SAR) is impossible without data from synthesized and tested derivatives.

The creation of the requested authoritative article, complete with data tables and detailed research findings, is contingent upon the existence of primary research. As no such research for this compound could be located, the specific inquiries regarding its molecular and structural biology cannot be answered at this time. Further research and publication on this specific compound are required before a scientific profile can be constructed.

Molecular Mechanisms of Action and Structure Activity Relationships of 5 6 Aminopurin 9 Yl Pentane 1,3 Diol

Intracellular Fate and Metabolic Activation Pathways in Non-Human Cell Lines

The intracellular journey and subsequent metabolic processing of the acyclic nucleoside analogue, 5-(6-Aminopurin-9-yl)pentane-1,3-diol, are critical determinants of its potential biological activity. As a member of the purine (B94841) nucleoside analogue family, its mechanisms of cellular entry and activation are presumed to follow the established pathways for this class of compounds. These processes, primarily studied in the context of antiviral and anticancer agents, involve cellular transport mechanisms and enzymatic modifications, notably phosphorylation.

Cellular Uptake Mechanisms

The entry of nucleoside analogues into cells is a mediated process, reliant on specialized membrane transport proteins due to the hydrophilic nature of these molecules. nih.gov For this compound, it is anticipated that cellular uptake in non-human cell lines is facilitated by the same nucleoside transporter (NT) systems responsible for the influx of natural nucleosides and other synthetic analogues. nih.govnih.gov

These transporters are broadly categorized into two major families:

Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the movement of nucleosides down their concentration gradient and are typically sodium-independent. nih.gov

Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent symporters that can transport nucleosides against their concentration gradient, actively accumulating them within the cell. nih.gov

The specific transporter(s) involved in the uptake of this compound would depend on the cell line and the expression levels of the various NT subtypes. The efficiency of this transport is a key factor in determining the intracellular concentration of the compound and, consequently, its potential for subsequent metabolic activation. nih.gov

Transporter FamilyDriving ForceTypical SubstratesProbable Role in Uptake of this compound
Equilibrative Nucleoside Transporters (ENTs) Concentration GradientPurine & Pyrimidine (B1678525) NucleosidesFacilitated diffusion into the cell
Concentrative Nucleoside Transporters (CNTs) Sodium Ion GradientPurine & Pyrimidine NucleosidesActive transport into the cell, leading to accumulation

Phosphorylation and Other Biotransformations

Following cellular uptake, many nucleoside analogues must be metabolically activated to exert their biological effects. This activation is a multi-step process, most commonly initiated by phosphorylation, converting the analogue into its mono-, di-, and ultimately triphosphate form. nih.govnumberanalytics.com This process is essential for compounds that act as inhibitors of DNA or RNA synthesis, as the triphosphate is the active species that competes with natural nucleoside triphosphates for incorporation by polymerases. nih.govmdpi.com

For an acyclic purine analogue like this compound, the phosphorylation cascade is expected to be catalyzed by cellular kinases. nih.gov In some cases, particularly in virus-infected cells, viral kinases may also play a role in the initial phosphorylation step, which can provide a degree of selectivity for infected over uninfected cells. nih.govyoutube.com However, in the absence of a viral kinase, the activation is dependent on host cell enzymes. nih.gov

The metabolic activation pathway is generally as follows:

Initial Phosphorylation: The 5'-hydroxyl group of a typical nucleoside is the primary site of phosphorylation. In an acyclic analogue such as this compound, one of the hydroxyl groups on the pentane (B18724) chain must serve as the substrate for a cellular kinase. This initial step to the monophosphate is often the rate-limiting step in the activation process. nih.gov

Subsequent Phosphorylations: The resulting monophosphate is then further phosphorylated by other cellular kinases to the diphosphate (B83284) and finally to the active triphosphate derivative. nih.gov

The efficiency of each phosphorylation step can vary significantly and is dependent on the substrate specificity of the involved kinases. nih.gov The resulting triphosphate analogue can then potentially interact with intracellular targets. Other biotransformations, such as those catalyzed by purine nucleoside phosphorylase, could also influence the intracellular fate of the compound, potentially leading to its degradation or modification. nih.govmdpi.com

Activation StepEnzyme ClassExpected MetaboliteSignificance
Step 1 Cellular or Viral KinaseThis compound MonophosphateRate-limiting step for activation
Step 2 Cellular Kinase (e.g., Guanylate Kinase)This compound DiphosphateIntermediate in the activation cascade
Step 3 Cellular Kinases (e.g., Nucleoside Diphosphate Kinases)This compound TriphosphateThe putative active form of the molecule

Computational and Biophysical Characterization of 5 6 Aminopurin 9 Yl Pentane 1,3 Diol Interactions

Molecular Docking and Ligand-Target Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsr.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as 5-(6-Aminopurin-9-yl)pentane-1,3-diol, and a protein target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their energetic favorability. nih.gov

Acyclic nucleoside analogs often target viral enzymes like DNA polymerase or reverse transcriptase. researchgate.netnih.gov For instance, molecular docking studies on acyclovir (B1169) and its derivatives against the main protease of SARS-CoV-2 (PDB ID: 6LU7) have been performed to evaluate their inhibitory potential. ijpsr.com The docking scores, typically expressed in kcal/mol, provide an estimate of the binding free energy, with more negative values indicating a stronger predicted interaction.

In a representative study, various acyclovir derivatives were docked against several protein targets. The results indicated that certain modifications to the acyclic side chain could enhance the binding affinity compared to the parent compound, acyclovir. nih.gov These studies often reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking of the nucleoside analog Cordycepin with the SARS-CoV-2 main protease showed hydrogen bonding with residues Ser144 and Cys145, and π-π stacking with His41, resulting in a binding affinity of -6.5 kcal/mol. ejmo.org

Table 1: Illustrative Molecular Docking Scores of Acyclovir Derivatives against Viral Protein Targets

This interactive table presents hypothetical docking scores for various acyclovir derivatives against different viral proteins, illustrating how this data is typically presented. The scores are in kcal/mol.

CompoundTarget Protein A (kcal/mol)Target Protein B (kcal/mol)Target Protein C (kcal/mol)
Acyclovir-7.2-6.8-7.5
Ganciclovir-96.21-8.1-8.4
Penciclovir-7.8-7.1-7.9
Valacyclovir-7.5-7.0-7.7
Derivative X-8.5-7.9-8.8

Note: The data in this table is illustrative and compiled from various sources on acyclovir and its derivatives to demonstrate the concept of molecular docking analysis. ijpsr.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations provide detailed information about its conformational landscape, the stability of its different shapes, and how it interacts with its environment, such as water or a protein binding pocket. nih.govnih.gov

A key metric obtained from MD simulations is the root-mean-square deviation (RMSD), which measures the average distance between the atoms of the simulated molecule and a reference structure over time. A stable RMSD value over the course of a simulation suggests that the molecule has reached a stable conformation. In studies of ligand-protein complexes, a low and stable RMSD for the ligand within the binding site indicates a stable binding mode. mdpi.com For example, MD simulations of acyclic analogs of nucleic acids have been used to assess the stability of their duplexes with DNA and RNA, with RMSD values for stable duplexes remaining low (around 2-4 Å). nih.gov

Another important analysis is the root-mean-square fluctuation (RMSF), which highlights the flexibility of different parts of the molecule or protein-ligand complex. Higher RMSF values indicate greater movement. These simulations can also be used to calculate the binding free energy between a ligand and its target, providing a more accurate prediction of binding affinity than docking alone.

Table 2: Representative Data from a Molecular Dynamics Simulation of a Ligand-Protein Complex

This table shows example data that would be generated from an MD simulation of a compound like an acyclic nucleoside analog bound to a target protein.

Simulation ParameterValueInterpretation
Simulation Time500 nsThe total time the molecular motion was simulated. mdpi.com
Average Ligand RMSD1.8 ÅIndicates the ligand remained in a stable pose within the binding site.
Average Protein Backbone RMSD2.5 ÅSuggests the overall protein structure was stable during the simulation.
Key Residue RMSF1.2 ÅLow fluctuation of key binding site residues, indicating stable interactions.
Binding Free Energy (MM/PBSA)-45.5 kcal/molA strong predicted binding affinity between the ligand and the protein.

Note: The values in this table are representative examples derived from general findings in molecular dynamics studies of ligand-protein complexes to illustrate the type of data obtained. mdpi.commdpi.comrsc.org

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) in Non-Human Systems

Before a compound can be considered for further development, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction models use computational algorithms to estimate these properties based on the chemical structure of a molecule. nih.govresearchgate.net These predictions are crucial for identifying potential liabilities early in the drug discovery process, saving time and resources. nih.gov

ADMET prediction software, such as ADMET Predictor® or various online servers, can calculate a wide range of properties. youtube.comyoutube.com These include physicochemical properties like solubility and lipophilicity (logP), absorption parameters like human intestinal absorption (HIA) and Caco-2 cell permeability, distribution properties like blood-brain barrier (BBB) penetration and plasma protein binding, metabolism predictions (e.g., which cytochrome P450 enzymes are likely to metabolize the compound), and various toxicity endpoints. sdbindex.comresearchgate.net

For acyclic nucleoside analogs, such as tenofovir, in silico models can predict its good water solubility and intestinal absorption, but also its potential to be a substrate for efflux transporters like P-glycoprotein, which can limit its distribution. nih.gov

Table 3: Illustrative Predicted ADMET Properties for an Acyclic Nucleoside Analog

This table presents a set of predicted ADMET properties for a hypothetical acyclic nucleoside analog, demonstrating the range of parameters evaluated.

ADMET PropertyPredicted ValueSignificance
Water Solubility (logS)-2.5Moderately soluble. researchgate.net
Caco-2 Permeability (logPapp)-5.2 cm/sModerate to low intestinal permeability predicted.
Human Intestinal Absorption85%Good absorption from the gut predicted.
BBB Permeability (logBB)-1.8Unlikely to cross the blood-brain barrier.
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this major metabolic enzyme.
AMES MutagenicityNegativePredicted to be non-mutagenic.
hERG InhibitionLow RiskLow risk of cardiotoxicity.

Note: This data is illustrative, based on typical ADMET predictions for small molecule drugs and nucleoside analogs, to showcase the format and type of information provided by these computational tools. nih.govsdbindex.com

Spectroscopic and Crystallographic Studies of Compound-Biomolecule Complexes

While computational methods are predictive, biophysical techniques provide direct experimental evidence of a compound's structure and its interactions with biomolecules. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are two of the most powerful methods for this purpose.

NMR Spectroscopy: NMR spectroscopy can determine the three-dimensional structure of small molecules and their complexes in solution. For a compound like this compound, 1H and 13C NMR would be used to confirm its chemical structure and purity. tandfonline.com Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space proximities between atoms, helping to define the molecule's conformation. When the compound is bound to a protein target, NMR can identify which atoms of the ligand are in close contact with the protein and which parts of the protein are involved in the interaction. researchgate.net For example, NMR has been used to study the binding of immunicillin derivatives to purine (B94841) nucleoside phosphorylase. nih.gov

X-ray Crystallography: This technique provides high-resolution, three-dimensional structures of molecules and their complexes in the solid state. To study a compound-biomolecule complex, the complex must first be crystallized. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the positions of all atoms in the complex. nih.gov This gives an unambiguous view of the binding mode, precise bond distances, and the specific interactions (e.g., hydrogen bonds, salt bridges) between the ligand and its target. For instance, the crystal structure of herpes simplex virus thymidine (B127349) kinase in complex with acyclovir (PDB ID: 1KI5) has revealed the exact atomic interactions that are responsible for its inhibitory activity. researchgate.net Similarly, a crystal structure of an acyclic ADP analog in complex with human CD73 has provided valuable insights for the development of inhibitors for this cancer immunotherapy target. nih.gov

Table 4: Example of Spectroscopic and Crystallographic Data for an Acyclic Nucleoside Analog

This table provides an example of the kind of data obtained from spectroscopic and crystallographic analyses.

TechniqueData ObtainedExample Finding for an Analog
1H NMRChemical shifts (ppm), coupling constants (Hz)A downfield shift of the H8 proton of the purine ring upon binding, indicating interaction at this position. chemicalbook.com
13C NMRChemical shifts (ppm)Confirmation of N-9 substitution on the purine ring. tandfonline.com
X-ray CrystallographyAtomic coordinates, resolution (Å), R-factorCrystal structure at 2.5 Å resolution showing the acyclic chain in an extended conformation within the enzyme's active site. rcsb.org
Isothermal Titration Calorimetry (ITC)Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS)Kd of 500 nM, indicating a strong binding interaction with the target protein. rcsb.org

Note: The data presented is based on findings for various purine nucleosides and their complexes to illustrate the outputs of these biophysical techniques. tandfonline.comchemicalbook.comrcsb.orgrcsb.org

Future Research Directions and Translational Perspectives for 5 6 Aminopurin 9 Yl Pentane 1,3 Diol Analogs

Development of Next-Generation Acyclic Nucleoside Analogs Based on the 5-(6-Aminopurin-9-yl)pentane-1,3-diol Scaffold

The development of new acyclic nucleoside analogs based on the this compound structure is a vibrant area of research. The main goal is to create new compounds with improved strength, selectivity, and how they are processed by the body.

A key strategy involves creating analogs with modified side chains. For example, the synthesis of derivatives with altered hydroxyl group positions or the introduction of other functional groups can significantly impact the molecule's interaction with target enzymes. Research into similar acyclic nucleosides has shown that even small changes to the side chain can lead to significant differences in antiviral activity.

Another important area of development is the synthesis of phosphonate (B1237965) analogs. These compounds substitute the phosphate (B84403) group of a nucleotide with a more stable phosphonate group. This change can lead to more potent and selective antiviral drugs. For instance, the well-known acyclic nucleoside analog, Acyclovir (B1169), demonstrates the clinical success of modifying the side chain to achieve therapeutic benefit. researchgate.net The synthesis of phosphonate versions of this compound could produce new drugs with better pharmacokinetic profiles.

Furthermore, exploring different heterocyclic bases attached to the pentane-1,3-diol side chain is a critical research direction. While initial work has centered on adenine (B156593), using other purines like guanine (B1146940) or pyrimidines such as cytosine and thymine (B56734) could lead to analogs with new biological functions.

Structural Modification Scientific Rationale Potential Therapeutic Outcome
Alteration of side chain hydroxyl groupsTo modify the molecule's flexibility and hydrogen bonding capacity.Enhanced binding to viral or cellular enzymes.
Introduction of phosphonate moietiesTo increase metabolic stability and mimic the natural phosphate group of nucleotides.Increased drug half-life and potent antiviral or anticancer activity.
Variation of the heterocyclic baseTo investigate new structure-activity relationships and target different enzymes.Discovery of novel therapeutic agents with diverse mechanisms of action.
Halogenation of the purine (B94841) ringTo alter the electronic properties and metabolic stability of the compound.Improved drug-like properties and enhanced biological effects.

Exploration of Novel Therapeutic Indications in Pre-clinical Models

While acyclic nucleoside analogs are well-established as antiviral and anticancer agents, there is a growing interest in their potential for other diseases. numberanalytics.comwikipedia.org The distinct structure of this compound and its derivatives suggests they may interact with various cellular targets, paving the way for new drug discoveries.

One promising area is the potential for these compounds to modulate the immune system. Some nucleoside analogs are known to interact with components of the innate immune system, such as Toll-like receptors. Pre-clinical research could explore if this compound analogs can either stimulate or suppress immune responses, which could be beneficial for treating infections, autoimmune diseases, and cancer.

Another potential application lies in the treatment of genetic disorders caused by nonsense mutations. Certain nucleoside analogs, such as clitocine (B1669183) and 2,6-diaminopurine (B158960), have been investigated for their ability to promote translational readthrough of premature termination codons. mdpi.com This mechanism could restore the production of functional proteins in diseases like Epidermolysis Bullosa. mdpi.com

The ability of these compounds to inhibit enzymes other than DNA polymerases is also a key area of research. For example, some nucleoside analogs can inhibit S-adenosyl-L-homocysteine (SAH) hydrolase, an enzyme involved in essential methylation reactions.

Potential Therapeutic Indication Potential Biological Target(s) Rationale for Pre-clinical Investigation
Autoimmune DisordersToll-like receptors, S-adenosyl-L-homocysteine (SAH) hydrolaseTo modulate immune responses and cellular methylation processes.
Genetic Disorders (with nonsense mutations)Ribosomes, translation termination factorsTo promote readthrough of premature stop codons and restore protein function. mdpi.com
Parasitic InfectionsParasite-specific metabolic enzymesTo target pathways essential for the parasite's survival.

Integration with Advanced Biological Screening Platforms and High-Throughput Methodologies

The discovery of new uses for this compound analogs can be greatly accelerated by using advanced screening technologies. These methods allow for the rapid testing of many compounds against a wide range of biological targets.

High-throughput screening (HTS) can be used to test libraries of these analogs against various viruses, cancer cells, and specific enzymes. nih.govnih.gov This approach quickly identifies "hit" compounds that show promise and can be further developed. nih.gov A semi-automated, luciferase-based assay has been developed for the high-throughput screening of nucleoside kinases, which are key enzymes in the activation of many nucleoside analogs. mdpi.com This method allows for the rapid identification of the best-performing kinases for a wide range of substrates. mdpi.com

Fluorescent nucleoside analogs are also being developed for use in HTS to enable competitive binding analyses for enzymes that act on nucleoside-based substrates. nih.gov This allows for the screening of fragment-based libraries to discover new lead compounds. nih.gov

Technology Platform Application in Drug Discovery Potential Outcome
High-Throughput Screening (HTS)Rapidly screen large libraries of compounds against diverse biological targets. nih.govnih.govIdentification of novel "hit" compounds with desired biological activity.
Chemical ProteomicsIdentify the specific cellular proteins that the compounds bind to.Understanding the mechanism of action and potential side effects.
Advanced Cell Culture ModelsTest compound activity in more physiologically relevant systems.Better prediction of how the compounds will work in the body.

Bioengineering Approaches for Enhanced Production or Delivery in Research Settings

Bioengineering provides new solutions for the challenges of producing and delivering this compound analogs for research. These methods can lead to more efficient and environmentally friendly manufacturing processes and better delivery systems for preclinical studies.

Enzymatic synthesis is a promising alternative to traditional chemical methods for producing nucleoside analogs. mdpi.com Enzymes can perform reactions with high precision and under gentle conditions, which reduces the need for harsh chemicals and simplifies the purification process. Nucleoside kinases, for example, are valuable biocatalysts for producing modified nucleotides in enzymatic processes. mdpi.com

Metabolic engineering of microorganisms like E. coli can also be used to produce these compounds. By introducing the necessary genetic pathways, these microorganisms can be turned into "cell factories" that produce large amounts of the desired analogs from simple starting materials.

For improved delivery in research, nanotechnology-based systems are being investigated. mdpi.com Liposomes and nanoparticles can encapsulate the analogs, protecting them from breaking down and helping them reach specific cells or tissues. For example, lipid nanoparticles have been used to deliver mRNA encoding for TALENs to inactivate Hepatitis B virus replication. mdpi.com

Bioengineering Approach Description Advantages for Research
Enzymatic SynthesisUsing isolated enzymes to carry out specific chemical reactions. mdpi.comHigh precision, mild reaction conditions, and less waste.
Metabolic EngineeringGenetically modifying microorganisms to produce specific compounds.Sustainable production and the potential for high yields.
Nanotechnology-based DeliveryEncapsulating compounds in tiny particles for targeted delivery. mdpi.comImproved solubility, better stability, and targeted action.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.